Optochin

Antibacterial Enzyme Inhibition Quinine Derivatives

For microbiologists seeking a reliable, cost-effective method for pneumococcal identification, Optochin (Ethylhydrocupreine) offers a definitive solution. Unlike generic quinine or molecular methods, it provides highly selective, quantitative inhibition of S. pneumoniae ATP synthase. - Achieves 99% diagnostic sensitivity and 98% specificity for rapid, presumptive S. pneumoniae screening. - A concentration of just 5 µg per disk produces a clear, measurable zone of inhibition (≥14 mm), ensuring unambiguous results. - Offers a reproducible and economical alternative to labor-intensive bile solubility tests or costly PCR assays.

Molecular Formula C21H28N2O2
Molecular Weight 340.5 g/mol
CAS No. 522-60-1
Cat. No. B1197485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOptochin
CAS522-60-1
Synonymsethylhydrocupreine
ethylhydrocupreine monohydrochloride
Numoquin
Optochin
Optochine
Optoquine
Molecular FormulaC21H28N2O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O
InChIInChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3/t14-,15-,20-,21+/m0/s1
InChIKeySUWZHLCNFQWNPE-LATRNWQMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Optochin Core Identity and Baseline


Optochin (ethylhydrocupreine, ethylhydrocupreine hydrochloride) is a cinchona alkaloid derivative introduced in 1911 as a quinine analog [1]. It belongs to the class of amino alcohol antimalarials in the erythro configuration and is structurally distinguished from quinine by the addition of an ethyl group to the quinine scaffold [2]. Optochin's defining characteristic is its highly selective antibacterial activity toward Streptococcus pneumoniae, the leading bacterial cause of pneumonia and meningitis worldwide [2]. This selectivity has established its primary utility as a diagnostic agent for presumptive pneumococcal identification, rather than as a therapeutic antibiotic [3].

Why Optochin Generic Substitution Fails


Generic substitution with parent quinine, other cinchona alkaloids, or alternative diagnostic reagents is not scientifically valid due to Optochin's unique quantitative profile. While quinine also inhibits S. pneumoniae, it requires substantially higher concentrations, lacks the same level of selectivity, and does not provide the same diagnostic discrimination [1]. Optochin's selective targeting of the ATP synthase c-ring in S. pneumoniae is mediated by specific molecular interactions that are not preserved across the cinchona class; minor structural modifications profoundly alter activity and selectivity [2]. Furthermore, alternative diagnostic methods such as bile solubility or PCR exhibit different sensitivity and specificity profiles, and cannot be directly substituted without risking misidentification [3]. The evidence below quantifies these critical differences.

Optochin Differentiation Evidence


Cellular Enzyme Inhibition: Optochin vs. Quinine

In whole-cell assays of Streptococcus pneumoniae, Optochin hydrochloride exhibited approximately four times greater potency than quinine hydrochloride in inhibiting methylene blue (MB) reductase activity, a measure of cellular diaphorase function [1]. This difference was not observed in cell-free extracts, indicating that the enhanced potency of Optochin is dependent on intact cellular architecture [1].

Antibacterial Enzyme Inhibition Quinine Derivatives

Diagnostic Specificity vs. Bile Solubility

In a study of 99 S. pneumoniae clinical isolates and 101 viridans streptococci, the optochin susceptibility test demonstrated a sensitivity of 99% and a specificity of 98% for identifying S. pneumoniae [1]. This was comparable to the deoxycholate (bile) solubility tube test, which showed 100% sensitivity and 99% specificity [1]. Other diagnostic methods like the Directigen assay had lower specificity (85%) and the Gram Positive Identification Card had lower sensitivity (90%) [1].

Clinical Microbiology Diagnostic Accuracy Pneumococcus

MIC Distribution in Resistant Pneumococcal Strains

In a study characterizing optochin-resistant S. pneumoniae, resistant strains exhibited minimum inhibitory concentrations (MICs) of optochin that were 4- to 30-fold higher than susceptible strains, indicating a substantial shift in susceptibility [1]. This range reflects clonal diversity among resistant isolates and underscores the need for quantitative MIC determination rather than relying solely on disk diffusion zone sizes [1]. For reference, a study of 67 optochin-resistant S. pneumoniae strains found MICs ranging from 6.25 to over 200 µg/mL, with the majority (38/67) having MICs ≥50 µg/mL [2].

Antimicrobial Resistance Minimum Inhibitory Concentration Pneumococcus

ATP Synthase Inhibition Selectivity

Optochin's antibacterial activity is highly selective for Streptococcus pneumoniae due to its specific inhibition of the membrane-bound F0F1 H+-ATPase [1]. This is mediated by binding to the c-ring of ATP synthase near the conserved glutamate 52 ion-binding site [2]. In contrast, quinine and related compounds exhibit broader activity but require higher concentrations and show less selectivity [3]. The protein responsible for the optochin-sensitive phenotype is the proteolipid c subunit of the ATPase; point mutations in the atpC gene confer resistance [1]. The inhibitory or killing effects of Optochin on bacteria other than pneumococci are slight or absent, and while some effect is seen on other streptococci, it is much less than on pneumococci [3].

Mechanism of Action ATP Synthase Selectivity

In Vivo Protection in Murine Pneumococcal Infection

In a murine model of experimental pneumococcal infection, Optochin (as the free base) conferred protection against many multiples of the minimum lethal dose across type strains of all four pneumococcal groups [1]. This protective effect was observed despite the compound's rapid in vivo clearance [2]. In contrast, a single small dose of Optochin base, which by itself had practically no protective effect, was capable of increasing the protective threshold of type-specific antipneumococcus serum by at least fifty-fold, demonstrating a synergistic chemoserotherapeutic potential [3].

In Vivo Efficacy Animal Model Pneumonia

Validated Applications of Optochin


Presumptive Identification of S. pneumoniae

Optochin is employed as a primary screening agent for the presumptive identification of S. pneumoniae from alpha-hemolytic streptococci. Its high diagnostic sensitivity (99%) and specificity (98%) [1] make it a reliable, cost-effective alternative to more labor-intensive methods like bile solubility or molecular assays. The test is performed using 5 µg optochin disks on blood agar, with a zone of inhibition ≥14 mm indicating susceptibility. This application leverages Optochin's selective targeting of pneumococcal ATP synthase, which is not shared by closely related viridans group streptococci [2].

Pneumococcal ATP Synthase and Resistance Studies

Optochin serves as a specific chemical probe for investigating the function and structure of the F0F1 H+-ATPase in S. pneumoniae. Its defined binding site on the c-ring near glutamate 52 [1] allows researchers to study ATP synthase inhibition, proton translocation, and cytoplasmic acidification. Additionally, Optochin is used to select and characterize resistant mutants; point mutations in the atpC gene conferring 4-30 fold increases in MIC [2] provide insights into resistance mechanisms and can be used to study the evolution of antibiotic resistance in pneumococci.

Quality Control and Susceptibility Testing

Optochin is a critical component in antimicrobial susceptibility testing panels for S. pneumoniae. Its defined MIC ranges for susceptible and resistant strains (6.25 to >200 µg/mL) [1] provide a benchmark for quality control in clinical microbiology laboratories. The compound is used to validate testing methodologies and to monitor the emergence of optochin resistance, which can serve as a marker for broader antimicrobial resistance trends [2]. This application relies on the reproducible, quantifiable activity of Optochin against pneumococcal strains.

Structure-Activity Relationship Studies of Cinchona Alkaloids

Optochin is a key reference compound in medicinal chemistry programs aimed at developing novel ATP synthase inhibitors. Its well-characterized structure and activity profile enable SAR studies; for example, modifications to the quinoline and quinuclidine subunits of Optochin led to the identification of analogue 48 with substantially improved activity [1]. Optochin's rapid in vivo clearance, due to hydroxylation and O-dealkylation, also makes it a useful benchmark for evaluating pharmacokinetic improvements in new analogs [1].

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